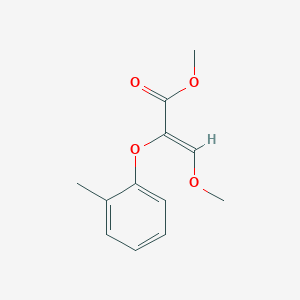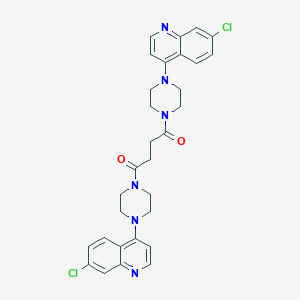![molecular formula C18H20N2O4S B305147 4-[allyl(methylsulfonyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B305147.png)
4-[allyl(methylsulfonyl)amino]-N-(4-methoxyphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[Allyl(methylsulfonyl)amino]-N-(4-methoxyphenyl)benzamide, also known as AMSB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AMSB is a benzamide derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Wirkmechanismus
The mechanism of action of 4-[allyl(methylsulfonyl)amino]-N-(4-methoxyphenyl)benzamide is not fully understood. However, it has been suggested that 4-[allyl(methylsulfonyl)amino]-N-(4-methoxyphenyl)benzamide may inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 4-[allyl(methylsulfonyl)amino]-N-(4-methoxyphenyl)benzamide may also inhibit the growth of bacteria by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects
4-[allyl(methylsulfonyl)amino]-N-(4-methoxyphenyl)benzamide has been shown to exhibit various biochemical and physiological effects. 4-[allyl(methylsulfonyl)amino]-N-(4-methoxyphenyl)benzamide has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. 4-[allyl(methylsulfonyl)amino]-N-(4-methoxyphenyl)benzamide has also been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
4-[allyl(methylsulfonyl)amino]-N-(4-methoxyphenyl)benzamide has several advantages for lab experiments. 4-[allyl(methylsulfonyl)amino]-N-(4-methoxyphenyl)benzamide is easily synthesized and can be obtained in large quantities. 4-[allyl(methylsulfonyl)amino]-N-(4-methoxyphenyl)benzamide also exhibits potent antitumor and antimicrobial activity, making it an ideal compound for studying the potential therapeutic applications of benzamide derivatives.
However, there are also limitations to using 4-[allyl(methylsulfonyl)amino]-N-(4-methoxyphenyl)benzamide in lab experiments. 4-[allyl(methylsulfonyl)amino]-N-(4-methoxyphenyl)benzamide has not been extensively studied, and its mechanism of action is not fully understood. Additionally, 4-[allyl(methylsulfonyl)amino]-N-(4-methoxyphenyl)benzamide may exhibit off-target effects, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for the study of 4-[allyl(methylsulfonyl)amino]-N-(4-methoxyphenyl)benzamide. One potential direction is to study the potential therapeutic applications of 4-[allyl(methylsulfonyl)amino]-N-(4-methoxyphenyl)benzamide in vivo. Another potential direction is to study the structure-activity relationship of 4-[allyl(methylsulfonyl)amino]-N-(4-methoxyphenyl)benzamide and other benzamide derivatives to identify compounds with improved efficacy and reduced off-target effects. Additionally, 4-[allyl(methylsulfonyl)amino]-N-(4-methoxyphenyl)benzamide could be studied in combination with other compounds to identify potential synergistic effects.
Synthesemethoden
4-[allyl(methylsulfonyl)amino]-N-(4-methoxyphenyl)benzamide has been synthesized through various methods, including the reaction of 4-aminobenzamide with allyl methyl sulfone and 4-methoxybenzoyl chloride. 4-[allyl(methylsulfonyl)amino]-N-(4-methoxyphenyl)benzamide has also been synthesized through the reaction of 4-aminobenzamide with allyl methyl sulfone and 4-methoxybenzylamine.
Wissenschaftliche Forschungsanwendungen
4-[allyl(methylsulfonyl)amino]-N-(4-methoxyphenyl)benzamide has been studied for its potential therapeutic applications in various scientific research studies. 4-[allyl(methylsulfonyl)amino]-N-(4-methoxyphenyl)benzamide has been shown to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 4-[allyl(methylsulfonyl)amino]-N-(4-methoxyphenyl)benzamide has also been shown to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
Produktname |
4-[allyl(methylsulfonyl)amino]-N-(4-methoxyphenyl)benzamide |
|---|---|
Molekularformel |
C18H20N2O4S |
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
N-(4-methoxyphenyl)-4-[methylsulfonyl(prop-2-enyl)amino]benzamide |
InChI |
InChI=1S/C18H20N2O4S/c1-4-13-20(25(3,22)23)16-9-5-14(6-10-16)18(21)19-15-7-11-17(24-2)12-8-15/h4-12H,1,13H2,2-3H3,(H,19,21) |
InChI-Schlüssel |
DGBQUWZXGYORJZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N(CC=C)S(=O)(=O)C |
Kanonische SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N(CC=C)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B305065.png)
![Ethyl 7-formyl-6-methyl-2-(methylsulfanyl)pyrazolo[5,1-b][1,3]thiazole-3-carboxylate](/img/structure/B305069.png)
![Methyl 2-{2-[(3-chloro-4-cyano-5-isothiazolyl)oxy]phenyl}-3-methoxyacrylate](/img/structure/B305070.png)
![Ethyl 3-[2-(3,4-dichlorophenoxy)ethoxy]-2-phenylacrylate](/img/structure/B305072.png)
![Ethyl3-[2-(2,4-dichlorophenoxy)ethoxy]-2-phenylacrylate](/img/structure/B305073.png)

![Ethyl 3-[2-(2,5-dichlorophenoxy)ethoxy]-2-phenoxyacrylate](/img/structure/B305079.png)
![Ethyl 2-phenoxy-3-[2-(2,4,5-trichlorophenoxy)ethoxy]acrylate](/img/structure/B305080.png)
![N-(7-chloro-4-quinolinyl)-N-(3-{4-[6-(4-{3-[(7-chloro-4-quinolinyl)amino]propyl}-1-piperazinyl)hexyl]-1-piperazinyl}propyl)amine](/img/structure/B305082.png)
![7-Chloro-4-[4-(2-chloroethyl)-1-piperazinyl]quinoline](/img/structure/B305083.png)
![1,3-Bis[4-[(4-nitrophenyl)methyl]piperazin-1-yl]propan-2-ol](/img/structure/B305084.png)

![1,3-Bis[4-(7-iodoquinolin-4-yl)piperazin-1-yl]propan-2-ol](/img/structure/B305087.png)
